molecular formula C16H15NO2S B2496660 1-P-Tolyl-1-tosylmethyl isocyanide CAS No. 1330529-37-7

1-P-Tolyl-1-tosylmethyl isocyanide

Cat. No.: B2496660
CAS No.: 1330529-37-7
M. Wt: 285.36
InChI Key: LFYGLAKFGVOWQS-UHFFFAOYSA-N
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Description

1-P-Tolyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C16H15NO2S. It is characterized by the presence of an isocyanide group attached to a tosylmethyl group, which is further connected to a p-tolyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.

Preparation Methods

The synthesis of 1-P-Tolyl-1-tosylmethyl isocyanide typically involves the reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with various reagents. One common method includes the use of tosylmethyl isocyanide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and the presence of neutral alumina for purification .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-P-Tolyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, acids, and various catalysts. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Scientific Research Applications

1-P-Tolyl-1-tosylmethyl isocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-P-Tolyl-1-tosylmethyl isocyanide involves its ability to act as a nucleophile or electrophile in various reactions. The isocyanide group can undergo α-addition reactions, while the tosyl group enhances the acidity of the α-carbon, facilitating various transformations. The compound’s reactivity is attributed to the presence of the isocyano group, the acidic α-carbon, and the sulfonyl group, which together contribute to its multifaceted chemistry .

Comparison with Similar Compounds

1-P-Tolyl-1-tosylmethyl isocyanide is unique due to its combination of the isocyanide and tosyl groups, which provide it with distinct reactivity. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and the types of products they form.

Properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYGLAKFGVOWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957894
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36635-66-2
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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